Pyronaridine Tetraphosphate is a synthetic antimalarial drug [, ]. It is classified as an aryl amino alcohol, structurally similar to quinine and mefloquine []. While primarily known for its antimalarial activity, Pyronaridine Tetraphosphate is increasingly investigated for its potential against other infectious diseases [, ].
Pyronaridine Tetraphosphate can be synthesized using both classical and microwave irradiation techniques [, ]. The microwave irradiation method offers advantages such as reduced reaction time, lower starting material requirements, and facilitation of high-temperature reactions [, ]. Both methods result in Pyronaridine Tetraphosphate with high chemical and radiochemical purity [, ].
Pyronaridine Tetraphosphate's mechanism of action against malaria parasites involves interference with parasite DNA formation and function []. Studies suggest it inhibits parasitic growth by accumulating in the parasite's digestive vacuole and interacting with its heme, disrupting parasite metabolism []. In the context of Ebola virus, Pyronaridine Tetraphosphate is believed to act as a lysosomotropic agent, accumulating in lysosomes and potentially interfering with viral entry []. This activity suggests Pyronaridine Tetraphosphate may disrupt the acidic environment required by EBOV for fusion and entry into host cells [].
Limited information is available on the physical and chemical properties of Pyronaridine Tetraphosphate. One study mentions that it has a molecular weight similar to Diminazene Aceturate []. Further research is needed to fully elucidate its physical and chemical properties.
Pyronaridine Tetraphosphate is clinically used in combination with Artesunate for treating uncomplicated malaria caused by Plasmodium falciparum [, , ]. This combination therapy is effective against chloroquine-resistant strains and exhibits a good safety profile [, , ].
Recent studies demonstrate Pyronaridine Tetraphosphate's potential as an antiviral agent, particularly against Ebola virus [, , ]. In vitro and in vivo studies show promising results, with Pyronaridine Tetraphosphate inhibiting viral replication and improving survival rates in animal models [, , ].
Pyronaridine Tetraphosphate also exhibits in vitro and in vivo activity against Babesia species, parasites that cause babesiosis [, , , , , ]. It inhibits the growth of various Babesia species, including B. bovis, B. microti, and B. divergens, in both laboratory and animal studies [, , , , , ]. Studies also highlight its potential in combination therapies with other antibabesial drugs, leading to enhanced efficacy [, ].
The development of fluorescence-based assays has significantly benefited the field of drug discovery for parasites like Babesia and Theileria [, ]. These assays provide a rapid and accurate method for screening potential drug candidates and evaluating their efficacy against these parasites in vitro [, ]. Pyronaridine Tetraphosphate serves as a valuable reference compound for validating the effectiveness of such assays, enabling the identification of new and potent antiparasitic agents [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9